3,4-Dimethylphthalonitrile
Description
3,4-Dimethylphthalonitrile (C₁₀H₈N₂) is a derivative of phthalonitrile (1,2-benzenedicarbonitrile) featuring methyl substituents at the 3- and 4-positions of the benzene ring. This compound is characterized by two nitrile groups (-C≡N) at positions 1 and 2, which confer significant reactivity for applications in coordination chemistry, polymer synthesis, and as a precursor for phthalocyanines .
Key properties inferred from related compounds include:
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIULPBFCSZUVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3,4-Dimethylphthalonitrile with structurally related nitriles:
Key Observations :
- This impacts reactivity in metal coordination or polymerization .
- Polarity: The absence of polar groups (e.g., -O- in 4-(3,4-Dimethylphenoxy)phthalonitrile) makes this compound less soluble in polar solvents .
Spectral and Analytical Data
- IR Spectroscopy : All nitriles exhibit C≡N stretches near 2227 cm⁻¹. Methyl groups in this compound result in aromatic C-H stretches ~3049 cm⁻¹, distinct from methoxy derivatives (C-O-C ~1263 cm⁻¹) .
- ¹H NMR: Methyl protons in this compound resonate as singlets (~2.2–2.5 ppm), differing from methoxy (-OCH₃, ~3.7 ppm) or phenoxy protons (~4.1 ppm) in analogs .
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